molecular formula C23H30N2O4S B14954171 N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B14954171
M. Wt: 430.6 g/mol
InChI Key: YUYAYPUTKSXRDM-UHFFFAOYSA-N
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Description

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(dicyclohexylsulfamoyl)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other furan derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H30N2O4S/c26-23(22-12-7-17-29-22)24-18-13-15-21(16-14-18)30(27,28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h7,12-17,19-20H,1-6,8-11H2,(H,24,26)

InChI Key

YUYAYPUTKSXRDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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